NC2213 was synthesized through organic chemistry techniques and has been classified as a small molecule inhibitor targeting MetAP2. Its development stemmed from the need to explore effective treatments for cancer by inhibiting specific enzymes involved in tumor growth and progression . The compound is primarily sourced from laboratory synthesis rather than natural extraction.
The synthesis of NC2213 involves several key steps that integrate organic synthesis techniques. The process typically begins with the preparation of a piperidone derivative, followed by the introduction of various substituents to achieve the final structure. Specific methodologies may include:
The detailed synthetic route has been documented in various studies, emphasizing its efficiency and yield in producing NC2213 suitable for biological testing .
The molecular structure of NC2213 can be represented as follows:
The structural characteristics suggest that NC2213 may interact effectively with MetAP2 due to its spatial configuration and functional groups .
NC2213 exhibits specific reactivity patterns that are essential for its function as an inhibitor:
These reactions underscore the compound's role in modulating cellular processes critical for tumor growth.
The mechanism by which NC2213 exerts its anticancer effects involves several steps:
Data from cell viability assays indicate that NC2213 has an IC₅₀ value of approximately 1.2 μM against HT29 cells, demonstrating significant potency .
NC2213 has been primarily explored for its potential applications in cancer therapy due to its ability to inhibit MetAP2. Key areas include:
The ongoing research into NC2213 aims to elucidate its full therapeutic potential and optimize its efficacy as an anticancer drug .
Methionine aminopeptidase 2 (MetAP2) is a bifunctional metalloprotease essential for post-translational protein processing and protein synthesis initiation. It catalyzes the removal of N-terminal methionine residues from nascent polypeptides, a prerequisite for subsequent modifications like myristoylation – a lipid attachment critical for membrane localization and oncogenic signaling. MetAP2 is overexpressed in multiple malignancies, including colorectal adenocarcinoma, malignant mesothelioma, and esophageal squamous carcinomas [3] [7]. This overexpression correlates with advanced tumor progression and poor prognosis, positioning MetAP2 as a compelling molecular target. Mechanistically, MetAP2 supports tumorigenesis by:
NC2213 (2-{3-[3,5-bis[4-nitrobenzylidene]-4-oxopiperidin-1-yl]-3-oxopropylsulfanyl} ethanesulfonic acid) represents a structurally distinct chemotype compared to fumagillin derivatives. While fumagillin features a reactive spiroepoxide that irreversibly alkylates MetAP2's His231 residue, NC2213 is a synthetic 3,5-bis(benzylidene)-4-piperidone derivative lacking this warhead [1] [2] [5]. Key structural features include:
Table 1: Structural and Functional Comparison of NC2213 and Fumagillin-Class Inhibitors
Property | NC2213 | Fumagillin/TNP-470 |
---|---|---|
Core Structure | 3,5-Bis(benzylidene)-4-piperidone | Sesquiterpene spiroepoxide |
MetAP2 Inhibition | Dose-dependent suppression of expression | Irreversible active-site alkylation |
Selectivity | Moderate activity against MetAP1 | High specificity for MetAP2 |
Anticancer Efficacy | IC₅₀ = 1.2 µM (HT29 colon cancer cells) | IC₅₀ = 1–10 nM (endothelial cells) |
p53 Dependence | Effective in p53-mutant cells | Requires functional p53 pathway |
This divergence confers functional advantages: NC2213 remains effective in p53-mutant colorectal cancer cells, unlike TNP-470 which primarily acts through p53-dependent pathways [1] [5]. NC2213 exhibits dose-dependent cytotoxicity against HT29 human colon adenocarcinoma cells with an IC₅₀ of 1.2 µM, comparable to earlier MetAP2 inhibitors but with a potentially differentiated resistance profile [1].
Colorectal adenocarcinoma exhibits strong molecular justification for MetAP2 targeting:
NC2213 exploits this rationale by directly suppressing MetAP2 expression and activity in colorectal cancer models. Treatment of HT29 cells with 1.0 µM NC2213 reduced MetAP2 protein levels by >60% within 48 hours, confirming target engagement [1] [5]. This suppression correlated with:
Table 2: Dose-Dependent Effects of NC2213 in HT29 Colon Cancer Cells
NC2213 Concentration | MetAP2 Expression | Sub-G₁ Apoptotic Cells | Src-Tyr416 Phosphorylation |
---|---|---|---|
0 µM (Control) | 100% | 8.2 ± 1.1% | 100% |
0.5 µM | 78 ± 5% | 19.4 ± 2.3% | 62 ± 7% |
1.0 µM | 38 ± 6% | 41.7 ± 3.5% | 28 ± 4% |
2.0 µM | 22 ± 4% | 67.3 ± 5.2% | 15 ± 3% |
Data derived from Western blot and flow cytometry analyses [1] [5]
These findings establish NC2213 as a structurally novel MetAP2 inhibitor with mechanistic activity in colorectal adenocarcinoma models, meriting further investigation as a targeted therapeutic agent.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5